Levovirin

Description

Properties

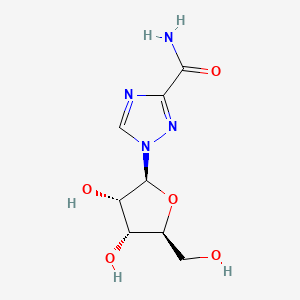

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-RGDLXGNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174648 | |

| Record name | Levovirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206269-27-4 | |

| Record name | Levovirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206269-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levovirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levovirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levovirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Immunomodulatory Properties of Levovirin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has emerged as a molecule of significant interest due to its distinct immunomodulatory profile. While devoid of direct antiviral activity, this compound retains the potent immunomodulatory characteristics of its D-isomer counterpart, ribavirin. This unique property allows for the separation of its immune-enhancing effects from the hematological toxicities associated with ribavirin, primarily hemolysis. This guide provides a comprehensive technical overview of the core immunomodulatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology and drug development.

Introduction: The Immunomodulatory Paradigm of this compound

Ribavirin, a synthetic guanosine analog, has long been a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection, primarily in combination with interferon-alpha. Its mechanism of action is multifaceted, encompassing both direct antiviral effects and a significant immunomodulatory component. A key aspect of its immunomodulatory action is the induction of a Th1-predominant immune response, which is crucial for clearing viral infections.[1][2] However, the clinical utility of ribavirin is often limited by dose-dependent hemolytic anemia.

This compound, as the L-enantiomer of ribavirin, presents a compelling alternative. It is not phosphorylated to the same extent as ribavirin, a critical step for both its antiviral activity and its accumulation in red blood cells, which leads to hemolysis.[3] Despite this, in vitro studies have demonstrated that this compound exhibits immunomodulatory effects that are qualitatively and quantitatively similar to those of ribavirin.[3] This suggests that this compound can modulate the host immune response, particularly T-cell activity, without inducing the characteristic side effects of ribavirin.

Effects on Immune Cell Function and Cytokine Production

The primary immunomodulatory effect of this compound is its ability to modulate the balance of T-helper (Th) cell responses, promoting a shift from a Th2 to a Th1 phenotype. This is critical for an effective cell-mediated immune response against intracellular pathogens.

T-Cell Proliferation and Activation

In vitro studies have shown that this compound can enhance the proliferation of T-cells in response to specific antigens. This effect is particularly relevant in the context of chronic viral infections where T-cell exhaustion is a common feature. While specific quantitative data for this compound's effect on T-cell proliferation is not extensively available, studies on ribavirin, which has similar immunomodulatory properties, have shown that at concentrations of 2-5 µM, it can induce or enhance T-cell proliferation in response to HCV antigens.[4]

Cytokine Profile Modulation

This compound's influence on the cytokine milieu is a central aspect of its immunomodulatory action. It has been shown to enhance the production of Th1-associated cytokines while suppressing the production of Th2-associated cytokines.

Table 1: In Vitro Effects of this compound on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| IFN-γ | T-cells | PHA and PMA | 2 µM | 73% mean peak increase | [5] |

| IL-2 | T-cells | PHA and PMA | 2 µM | Significant enhancement | [5] |

| TNF-α | T-cells | PHA and PMA | 2 µM | Significant enhancement | [5] |

| IL-10 | T-cells | HCV core antigen | Not specified for this compound | Decreased production (observed with Ribavirin) | [4] |

Note: Data for IL-10 suppression is inferred from studies on ribavirin due to the stated similarity in immunomodulatory effects and the lack of specific quantitative data for this compound.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide to assess the immunomodulatory properties of this compound.

Peripheral Blood Mononuclear Cell (PBMC) Isolation

-

Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin).

-

The blood is diluted with an equal volume of phosphate-buffered saline (PBS).

-

The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

The sample is centrifuged at room temperature to separate the blood components.

-

The PBMC layer, which appears as a white, cloudy interface, is carefully aspirated.

-

The collected PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium.

-

The final cell pellet is resuspended in a suitable culture medium for subsequent assays.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence or absence of this compound.

-

Isolated PBMCs are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

A stimulating agent is added to the wells. This can be a mitogen like phytohemagglutinin (PHA) or a specific antigen (e.g., HCV core protein).

-

The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

-

A proliferation marker, such as tritiated thymidine ([³H]-thymidine) or a fluorescent dye (e.g., CFSE), is added to the cultures.

-

After a further incubation period, the incorporation of the marker into the DNA of proliferating cells is measured. For [³H]-thymidine, this is done using a scintillation counter. For fluorescent dyes, flow cytometry is used.

-

The stimulation index is calculated by dividing the proliferation of stimulated cells by the proliferation of unstimulated cells.

References

- 1. Mechanisms of interleukin-10-mediated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6063772A - Specific modulation of Th1/Th2 cytokine expression by ribavirin in activated T-lymphocytes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ribavirin Analog ICN 17261 Demonstrates Reduced Toxicity and Antiviral Effects with Retention of both Immunomodulatory Activity and Reduction of Hepatitis-Induced Serum Alanine Aminotransferase Levels - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of ICN 17261: A Case of Mistaken Identity in Drug Discovery

A comprehensive investigation into the identifier "ICN 17261" has revealed no evidence of a drug or therapeutic candidate publicly associated with this designation. Extensive searches across prominent chemical and pharmaceutical databases, clinical trial registries, and scientific literature have yielded no results for a compound with this specific name. This suggests that "ICN 17261" may be an internal project code, a discontinued research compound that never reached public disclosure, or a potential misnomer.

The search for "ICN 17261" did, however, lead to a variety of unrelated entities, highlighting the importance of precise nomenclature in scientific research. Notably, results included:

-

MAX17261: An ultra-low power fuel gauge integrated circuit.

-

LINC00261: A long non-coding RNA implicated in DNA damage response pathways.

-

Clinical Trial Identifiers: Several clinical trials with NCT numbers containing "1261" were identified, though none corresponded to an "ICN 17261" compound.

The absence of any public data on ICN 17261 makes it impossible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without a known scientific basis for the compound.

It is crucial for researchers, scientists, and drug development professionals to utilize precise and validated identifiers when referencing chemical compounds to ensure accurate information retrieval and communication. In the absence of further clarifying information or an alternative designation for the compound of interest, a detailed technical guide on "ICN 17261" cannot be generated.

Levovirin's Impact on Host Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, has garnered significant interest for its immunomodulatory properties. Unlike its D-isomer, this compound exhibits minimal direct antiviral activity and a more favorable safety profile, notably lacking the hemolytic anemia associated with Ribavirin.[1] This has positioned this compound as a compelling candidate for therapeutic strategies where modulation of the host immune response is a primary objective. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the host immune system, with a focus on its impact on T-cell responses and associated signaling pathways. Given the limited availability of direct quantitative data and detailed experimental protocols for this compound, this guide will draw upon the extensive research conducted on Ribavirin, its structurally similar counterpart, to infer and illustrate the core mechanisms of action. It is explicitly stated that much of the detailed data and pathway analysis presented herein is based on studies of Ribavirin and is used as a proxy for this compound, assuming similar immunomodulatory activities as suggested by existing literature.

Data Presentation: The Immunomodulatory Effects of Ribavirin (as a proxy for this compound)

The following tables summarize the quantitative effects of Ribavirin on cytokine production in peripheral blood mononuclear cells (PBMCs). These in vitro studies provide a foundational understanding of the dose-dependent immunomodulatory impact of the molecule.

Table 1: Effect of Ribavirin on Cytokine Production in Phytohemagglutinin (PHA)-Stimulated Human PBMCs [2]

| Cytokine | Ribavirin Concentration (µM) | Change from Baseline (%) |

| TNF-α | 100 | ↓ 74-85 |

| IFN-γ | 100 | ↓ 74-85 |

| IL-10 | 100 | ↓ 95 |

| IL-2 | 100 | ↑ 124 |

Table 2: Effect of Ribavirin on Cytokine Production in Tetanus Toxoid (TT)-Stimulated Human PBMCs [2]

| Cytokine | Ribavirin Concentration (µM) | Change from Baseline (%) |

| TNF-α | 100 | ↓ 74-85 |

| IFN-γ | 100 | ↓ 74-85 |

| IL-10 | 100 | ↓ 50 |

Core Immunomodulatory Mechanism: A Shift Towards a Th1-Type Response

This compound, much like Ribavirin, is understood to steer the host immune response towards a T helper 1 (Th1) phenotype.[3] This is a critical aspect of its immunomodulatory function, as a Th1-biased response is crucial for clearing intracellular pathogens, including viruses. The key characteristics of this Th1 shift include:

-

Increased production of Th1-associated cytokines: Notably, Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are hallmarks of a Th1 response. While high concentrations of Ribavirin have been shown to suppress these cytokines in vitro, lower, clinically relevant concentrations are suggested to enhance their production, particularly in the context of an ongoing immune response.[1]

-

Decreased production of Th2-associated cytokines: Interleukin-10 (IL-10) is a key regulatory cytokine associated with a T helper 2 (Th2) response, which is typically involved in humoral immunity and can dampen cell-mediated immunity. The suppression of IL-10 by Ribavirin is a significant factor in promoting a more robust Th1 response.[1]

-

Enhanced T-cell proliferation: At optimal concentrations, Ribavirin has been shown to induce or enhance T-cell proliferation in response to specific antigens.[1]

Signaling Pathways Modulated by this compound (Inferred from Ribavirin Studies)

The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways that govern immune cell activation and cytokine production.

The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and interferons. Evidence from Ribavirin studies suggests a significant interaction with this pathway. Ribavirin has been shown to enhance IFN-α-induced phosphorylation of STAT1 and STAT3.[4][5] Furthermore, in Natural Killer (NK) cells, Ribavirin treatment leads to increased IFN-γ production through the IL-12 receptor pathway, which involves the activation of TYK-2 (a member of the JAK family) and subsequent phosphorylation of STAT4.[6] This suggests that this compound may potentiate the cellular response to type I and type II interferons, key antiviral cytokines.

References

- 1. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribavirin enhances IFN-α signalling and MxA expression: a novel immune modulation mechanism during treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribavirin Enhances IFN-α Signalling and MxA Expression: A Novel Immune Modulation Mechanism during Treatment of HCV | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

Levovirin: A Second-Generation Ribavirin Analogue - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, represents a significant case study in drug development, particularly in the pursuit of improved therapeutic indices for established drugs. While Ribavirin has been a cornerstone in the treatment of various viral infections, most notably chronic Hepatitis C (HCV) in combination with interferon, its clinical utility has been hampered by significant side effects, primarily hemolytic anemia. This compound was investigated as a second-generation analogue with the aim of retaining the beneficial immunomodulatory effects of Ribavirin while mitigating its toxicity. This technical guide provides an in-depth analysis of this compound, comparing its core characteristics with its D-enantiomer counterpart, Ribavirin.

Core Distinctions: this compound vs. Ribavirin

The fundamental difference between this compound and Ribavirin lies in their stereochemistry, which has profound implications for their biological activity. While both molecules share the same chemical formula and connectivity, their three-dimensional arrangement is a mirror image, leading to distinct pharmacological profiles.

Mechanism of Action

Ribavirin: The antiviral and immunomodulatory effects of Ribavirin are multifaceted and not fully elucidated. The primary proposed mechanisms include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[1]

-

Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), causing chain termination or introducing mutations.[1][2]

-

Induction of "Error Catastrophe": The incorporation of Ribavirin triphosphate into the viral genome leads to an increased mutation rate, pushing the virus beyond a viability threshold.[2]

-

Immunomodulation: Ribavirin shifts the immune response from a Th2-dominant to a Th1-dominant state. This results in an increased production of Th1 cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α), and a decrease in Th2 cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[1][3][4]

This compound: In stark contrast to Ribavirin, this compound lacks direct antiviral activity.[1] Its primary mechanism of action is immunomodulatory, mirroring that of Ribavirin.[1] Specifically, this compound also induces a shift toward a Th1-type immune response, enhancing the production of IFN-γ and TNF-α.[1] This separation of immunomodulatory effects from direct antiviral activity and its associated toxicity was the central hypothesis driving its development.

Data Presentation

Table 1: Comparative Efficacy of this compound and Ribavirin

| Parameter | This compound | Ribavirin | Source |

| Direct Antiviral Activity (HCV) | None | Yes (in combination therapy) | [1] |

| Sustained Virologic Response (SVR) in HCV (as monotherapy) | Not effective | Not effective | [1] |

| Sustained Virologic Response (SVR) in HCV (in combination with Interferon) | Not established in large-scale trials | Effective in improving SVR rates | [5] |

Note: The development of this compound for HCV did not progress to large-scale clinical trials that would provide robust SVR data.

Table 2: Comparative Pharmacokinetics of this compound and Ribavirin

| Parameter | This compound (from Prodrug in Humans) | Ribavirin (in Humans) | Source |

| Time to Maximum Concentration (Tmax) | ~2 hours | 1.5 - 2.5 hours | [1] |

| Elimination Half-life (t1/2) | 6 - 8 hours | ~298 hours (multiple dosing) | [1] |

| Bioavailability | Significantly improved with prodrug | ~50% | [1] |

| Volume of Distribution (Vd) | Not reported for humans | ~2,000 L | |

| Renal Excretion (% of dose) | 75% - 90% (as this compound equivalent) | ~5-15% of single dose | [1] |

Note: this compound pharmacokinetic data in humans is derived from studies of its valine ester prodrug, R1518.[1]

Table 3: Comparative Safety Profile of this compound and Ribavirin

| Adverse Event | This compound | Ribavirin | Source |

| Hemolytic Anemia | Lower incidence reported in preclinical studies | Significant and dose-limiting side effect | [6][7][8][9] |

| Teratogenicity | Presumed, as an analogue of Ribavirin | Yes | [10][11] |

| Other Common Side Effects | Not well-documented in large trials | Fatigue, headache, nausea, insomnia, pruritus | [11] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Immunomodulatory Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effect of this compound and Ribavirin on cytokine production by human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Stimulation: Stimulate the PBMCs with a mitogen such as phytohemagglutinin (PHA) or a specific antigen (e.g., tetanus toxoid) in the presence of varying concentrations of this compound or Ribavirin (e.g., 1, 10, 100 µM).[2][12] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cultures for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentrations of Th1 cytokines (IFN-γ, IL-2, TNF-α) and Th2 cytokines (IL-4, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[13][14]

Protocol 2: In Vitro HCV Replicon Assay for Antiviral Activity

Objective: To assess the direct antiviral activity of this compound and Ribavirin against HCV replication.

Methodology:

-

Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Drug Treatment: Seed the replicon-containing cells in 96-well plates and treat with a range of concentrations of this compound, Ribavirin (as a positive control), and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification of Viral Replication: Measure the reporter gene activity (e.g., luciferase activity) as a surrogate for HCV RNA replication.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compounds on cell viability and to ensure that any observed reduction in reporter activity is not due to cellular toxicity.

-

Data Analysis: Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) to determine the selectivity index (CC50/EC50).

Mandatory Visualization

Caption: Antiviral Mechanisms of Ribavirin.

Caption: Immunomodulatory Effects of this compound and Ribavirin.

Caption: Experimental Workflow for Immunomodulation Assay.

Conclusion

This compound, as a stereoisomer of Ribavirin, presents a compelling example of rational drug design aimed at separating desired immunomodulatory effects from unwanted toxicity. While it successfully uncoupled the Th1-polarizing immunomodulatory activity from direct antiviral effects and showed promise for a better safety profile, particularly concerning hemolytic anemia, its development for HCV has been superseded by the advent of highly effective and well-tolerated direct-acting antivirals. Nevertheless, the study of this compound provides valuable insights for researchers and drug developers. It underscores the potential for stereoisomerism to fine-tune pharmacological activity and highlights the importance of immunomodulation as a therapeutic strategy in viral diseases. The technical data and experimental frameworks presented in this guide offer a comprehensive resource for understanding the nuances of this second-generation Ribavirin analogue.

References

- 1. Single- and multiple-dose pharmacokinetics of this compound valinate hydrochloride (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H12N4O5 | CID 460516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hepctip.ca [hepctip.ca]

- 6. Effect of ribavirin, this compound and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Management of Anemia in Patients Receiving Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized Trial Evaluating the Impact of Ribavirin Mono-Therapy and Double Dosing on Viral Kinetics, Ribavirin Pharmacokinetics and Anemia in Hepatitis C Virus Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribavirin dose reduction, erythropoietin combat HCV anemia | MDedge [mdedge.com]

- 10. fishersci.com [fishersci.com]

- 11. msd.com [msd.com]

- 12. Ribavirin inhibits DNA, RNA, and protein synthesis in PHA-stimulated human peripheral blood mononuclear cells: possible explanation for therapeutic efficacy in patients with chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Levovirin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro experiments to evaluate the immunomodulatory properties and cytotoxicity of Levovirin. This compound, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, is distinguished by its lack of direct antiviral activity but possession of significant immunomodulatory effects. It is known to enhance the Th1-type immune response, which plays a crucial role in clearing viral infections. The following protocols and data are intended to guide researchers in the consistent and effective in vitro characterization of this compound.

Data Presentation: Cytotoxicity of Ribavirin in Various Cell Lines

| Compound | Cell Line | Assay | Incubation Time | CC50 Value |

| Ribavirin | Vero | MTT | 72 hours | 65.01 µg/mL |

| Ribavirin | A549 | MTT | 72 hours | 50.21 µg/mL |

| Ribavirin | HepG2 | MTT | 24 hours | > 3.9 mg/mL |

| Ribavirin | CHO-K1 | MTT | 24 hours | 244.2 µg/mL |

This data is provided for reference and may not be directly representative of this compound's cytotoxicity.

Experimental Protocols

Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

-

This compound

-

Cell line of interest (e.g., HepG2, Huh-7, or Peripheral Blood Mononuclear Cells - PBMCs)

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (the solvent used to dissolve this compound) as a negative control.

-

Incubate the plate for 48 to 72 hours in a CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

The CC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Assessment of Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To evaluate the effect of this compound on T-cell proliferation and cytokine production in vitro.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or WST-1)

-

ELISA kits for IFN-γ and IL-10

-

96-well round-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Cell harvester and liquid scintillation counter (for [3H]-thymidine assay) or microplate reader

Protocol:

Part A: T-Cell Proliferation Assay

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.

-

Seed 1-2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

-

Add varying concentrations of this compound to the wells. Based on studies with the related compound Ribavirin, concentrations ranging from 1 µM to 100 µM can be tested.

-

Add a stimulating agent such as PHA (final concentration of 1-5 µg/mL) to induce T-cell proliferation. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 72 hours.

-

For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

Proliferation is expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Part B: Cytokine Production Analysis

-

Follow steps 1-5 from the T-Cell Proliferation Assay.

-

Incubate the plate for 48 to 72 hours.

-

After incubation, centrifuge the plate and collect the supernatants.

-

Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data is typically presented as pg/mL or ng/mL of the cytokine.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Immunomodulation Assay

Caption: Workflow for assessing this compound's immunomodulatory effects on PBMCs.

Proposed Signaling Pathway for this compound's Immunomodulatory Action

In Vivo Application Notes and Protocols for Levovirin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited in vivo efficacy data for Levovirin in specific disease models is publicly available. The following application notes and protocols are based on available pharmacokinetic and immunomodulatory data. Information on its stereoisomer, Ribavirin, is provided for comparative context and to guide potential future in vivo study design for this compound.

Introduction to this compound

This compound is the L-enantiomer of the broad-spectrum antiviral agent Ribavirin. Unlike Ribavirin, this compound is not phosphorylated in vivo and, consequently, does not exhibit direct antiviral activity. However, it has garnered interest for its immunomodulatory properties, specifically its potential to enhance T-helper 1 (Th1) and reduce T-helper 2 (Th2) cytokine expression. A significant advantage of this compound is its lack of hemolytic anemia, a common side effect associated with Ribavirin. While in vitro and some murine model studies have suggested its immunomodulatory potential, in vivo confirmation of its therapeutic efficacy in disease models remains limited.[1]

In Vivo Pharmacokinetics of this compound

Pharmacokinetic studies have been conducted in several animal models, providing essential data for dose selection and study design.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Dose (mg/kg) | 30 | 30 | 30 |

| Route of Administration | IV and Oral | IV and Oral | IV and Oral |

| Oral Bioavailability (%) | 29.3 | 51.3 | 18.4 |

| Elimination Half-life (t½) (hours) after IV | 1.47 | 3.70 | 3.50 |

| Total Body Clearance (mL/min/kg) after IV | 8.24 | 2.96 | 2.58 |

| Apparent Volume of Distribution (L/kg) after IV | 0.79 | 0.95 | 0.65 |

| Metabolism | Negligible | Negligible | Negligible |

Data compiled from available pharmacokinetic studies.

Immunomodulatory Properties of this compound

This compound's primary proposed mechanism of action is the modulation of the host immune response. It is suggested to shift the immune balance towards a Th1 phenotype, which is crucial for controlling intracellular pathogens and in anti-tumor immunity.

Proposed Immunomodulatory Signaling Pathway

Caption: Proposed immunomodulatory pathway of this compound.

Experimental Protocols for In Vivo Studies

The following are general protocols that can be adapted for in vivo studies with this compound in murine models. These are intended as a starting point and should be optimized for specific experimental goals.

General Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study.

Protocol for Oral Administration of this compound in Mice

Objective: To administer a defined dose of this compound orally to mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Balance

-

Vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice.

-

Prepare a stock solution of this compound in the chosen vehicle. Ensure complete dissolution; vortex if necessary. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

-

Animal Handling:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head.

-

-

Gavage Procedure:

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Attach the gavage needle to the syringe containing the this compound solution.

-

With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Do not force the needle to avoid tracheal insertion.

-

Slowly dispense the solution.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring:

-

Observe the mouse for a few minutes to ensure there are no signs of distress, such as difficulty breathing.

-

Return the mouse to its cage.

-

Protocol for Intraperitoneal Injection of this compound in Mice

Objective: To administer a defined dose of this compound via intraperitoneal injection.

Materials:

-

This compound solution (sterile, isotonic)

-

Syringes (1 mL) with needles (25-27 gauge)

Procedure:

-

Animal Restraint:

-

Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.

-

-

Injection Site:

-

The injection should be made into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

-

-

Injection Procedure:

-

Insert the needle at a 15-30 degree angle.

-

Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the this compound solution.

-

-

Post-Injection:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor for any adverse reactions.

-

Comparative Context: In Vivo Studies with Ribavirin

Given the limited in vivo efficacy data for this compound, studies involving its well-characterized stereoisomer, Ribavirin, can provide valuable insights for designing future experiments with this compound, particularly in the context of antiviral and anti-cancer research.

Table 2: Summary of In Vivo Efficacy of Ribavirin in Animal Models

| Disease Model | Animal Model | Ribavirin Dose/Regimen | Key Findings |

| Hepatitis C | Humanized-liver mice | Varies | In combination with other agents, reduces HCV RNA levels. |

| Influenza | Mice, Ferrets | Varies | Reduces viral titers and inflammation in the lungs. |

| Enterovirus 71 | Neonatal mice | Varies | Did not show protection in one study, highlighting model-specific effects.[2] |

| Acute Myeloid Leukemia | Xenograft mice | Varies | Inhibits tumor growth and improves survival. |

| Head and Neck Cancer | Xenograft mice | Varies | Suppresses tumor growth. |

This table is for comparative purposes only and does not represent data for this compound.

Conclusion and Future Directions

This compound presents an interesting profile as a potential immunomodulatory agent without the hematological side effects of Ribavirin. However, there is a clear need for robust in vivo studies to validate its therapeutic efficacy in relevant animal models of viral infections and cancer. The protocols and data presented here provide a foundation for researchers to design and conduct such studies. Future research should focus on determining optimal dosing and treatment schedules for this compound in various disease models and elucidating its in vivo mechanism of action. The use of appropriate animal models, such as humanized mice for hepatitis studies or various xenograft and syngeneic models for cancer research, will be critical in advancing our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Levovirin Administration in Murine Hepatitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has garnered interest for its immunomodulatory properties in the context of viral hepatitis. Unlike ribavirin, this compound exhibits minimal direct antiviral activity but is suggested to enhance the host immune response to infection. These characteristics make it a compelling candidate for investigation as a host-directed therapy in murine models of hepatitis, which are crucial for preclinical evaluation of novel treatment strategies.

This document provides detailed application notes and experimental protocols for the administration of this compound in murine models of viral hepatitis. The protocols are based on established methodologies for related compounds and known immunomodulatory mechanisms, providing a robust framework for investigating the therapeutic potential of this compound.

Data Presentation

While specific quantitative data on the efficacy of this compound in murine hepatitis models is limited in publicly available literature, the following tables provide a template for data collection and presentation based on expected outcomes and data from studies on the closely related compound, ribavirin.

Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels in a Murine Hepatitis Virus (MHV-3) Model

| Treatment Group | Dosage (mg/kg/day) | Administration Route | ALT (IU/L) at Day 4 Post-Infection (Mean ± SD) |

| Vehicle Control | - | Oral | 1500 ± 250 |

| This compound | [Insert Dose] | Oral | [Insert Data] |

| Ribavirin (Positive Control) | 100 | Oral | 964 ± 128[1][2] |

Table 2: Histological Assessment of Liver Necrosis in MHV-3 Infected Mice

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Percentage of Liver Necrosis (Mean ± SD) |

| Vehicle Control | - | Oral | >90%[1][2] |

| This compound | [Insert Dose] | Oral | [Insert Data] |

| Ribavirin (Positive Control) | 100 | Oral | <10%[1][2] |

Table 3: Effect of this compound on Splenocyte Cytokine Production in Response to Viral Antigen

| Treatment Group | In vitro Stimulant | IFN-γ (pg/mL) (Mean ± SD) | IL-4 (pg/mL) (Mean ± SD) |

| Vehicle Control | Viral Antigen | [Insert Data] | [Insert Data] |

| This compound | Viral Antigen | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Induction of Murine Viral Hepatitis using Murine Hepatitis Virus (MHV)

This protocol describes the induction of acute hepatitis in mice using MHV, a commonly used model for studying viral hepatitis pathogenesis and evaluating antiviral therapies.

Materials:

-

Murine Hepatitis Virus (MHV) strain (e.g., MHV-A59, MHV-3)

-

Specific pathogen-free mice (e.g., A/J, BALB/c)

-

Cell culture medium (e.g., DMEM)

-

Biosafety cabinet (BSL-2)

-

Syringes and needles for injection

Procedure:

-

Virus Propagation: Propagate the selected MHV strain in a suitable cell line (e.g., L929 or 17Cl-1 cells) under BSL-2 conditions.

-

Virus Titer Determination: Determine the virus titer using a plaque assay or TCID50 assay.

-

Animal Inoculation:

-

Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

-

Inoculate mice with a predetermined dose of MHV (e.g., 50-100 plaque-forming units) via the desired route (e.g., intraperitoneal or intracranial injection). The inoculum volume should be appropriate for the route of administration (e.g., 100-200 µL for intraperitoneal injection).

-

-

Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

-

Endpoint Analysis: At predetermined time points post-infection (e.g., day 4 for acute hepatitis), euthanize the mice and collect blood and liver tissue for analysis.

Protocol 2: Administration of this compound in a Murine Hepatitis Model

This protocol outlines the procedure for administering this compound to mice infected with a hepatitis virus.

Materials:

-

This compound

-

Vehicle for drug formulation (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles or equipment for the chosen administration route

-

MHV-infected mice (from Protocol 1)

Procedure:

-

This compound Formulation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. A study in rats used a high oral dose of 2000 mg/kg/day, which can serve as a starting point for dose-ranging studies in mice[3].

-

Treatment Groups: Divide the infected mice into the following groups:

-

Vehicle control group

-

This compound treatment group(s) (different doses can be tested)

-

Positive control group (e.g., Ribavirin)

-

-

Administration:

-

Administer the formulated this compound or vehicle to the respective groups of mice. The route of administration can be oral gavage, intraperitoneal injection, or as determined by the experimental design.

-

The treatment can be initiated either prophylactically (before virus inoculation) or therapeutically (after virus inoculation).

-

Administer the treatment daily for a specified duration (e.g., 4-8 days).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples for serum ALT measurement.

-

Harvest the liver for histological analysis (e.g., H&E staining to assess necrosis) and virological assays (e.g., plaque assay or RT-qPCR to determine viral load).

-

Isolate splenocytes to assess immune responses (e.g., cytokine production by ELISA or ELISpot).

-

Visualization of Signaling Pathways and Workflows

Caption: Workflow for this compound evaluation in murine hepatitis.

Caption: this compound's proposed immunomodulatory mechanism.

References

- 1. Targeted delivery of ribavirin improves outcome of murine viral fulminant hepatitis via enhanced anti‐viral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted delivery of ribavirin improves outcome of murine viral fulminant hepatitis via enhanced anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of ribavirin, this compound and viramidine on liver toxicological gene expression in rats [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cytokine Profiles Following Levovirin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has garnered interest for its immunomodulatory properties.[1][2] Unlike ribavirin, this compound exhibits minimal direct antiviral activity but has been shown to influence the host immune response, particularly cytokine production.[1] Understanding the impact of this compound on cytokine profiles is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in various disease contexts, including chronic viral infections and immunoinflammatory disorders.

These application notes provide a comprehensive guide for researchers interested in measuring the changes in cytokine profiles following this compound treatment. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation guidelines.

Mechanism of Action: this compound's Immunomodulatory Effects

This compound is understood to exert its effects by modulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses.[1][3] The primary mechanism involves shifting the cytokine profile towards a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens.[1][3]

Key aspects of this compound's immunomodulatory action include:

-

Enhancement of Th1 Cytokines: In both in vitro and in vivo models, this compound has been observed to increase the production of key Th1 cytokines, namely Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1] IFN-γ is a pleiotropic cytokine that plays a central role in antiviral and antitumoral immunity, while TNF-α is a potent pro-inflammatory cytokine.

-

Suppression of Th2/Regulatory Cytokines: Concurrently, this compound has been shown to decrease the production of Interleukin-10 (IL-10).[4][5][6] IL-10 is an anti-inflammatory and immunosuppressive cytokine that can dampen Th1 responses. By reducing IL-10, this compound may further promote a robust Th1-mediated immune response.[6]

The following diagram illustrates the proposed signaling pathway for this compound's immunomodulatory effects.

Data Presentation: Expected Cytokine Profile Changes

While specific quantitative data for this compound is limited in publicly available literature, the known immunomodulatory effects suggest a clear trend in cytokine level changes. The following tables present an illustrative example of expected quantitative changes in key cytokines after this compound treatment, based on its known mechanism of action. These values are hypothetical and intended for guidance in experimental design and data analysis.

Table 1: In Vitro Cytokine Profile in Peripheral Blood Mononuclear Cells (PBMCs) PBMCs stimulated with a viral antigen and treated with this compound (5 µM) for 48 hours.

| Cytokine | Pre-Treatment (pg/mL) | Post-Levovirin Treatment (pg/mL) | Expected Fold Change |

| IFN-γ | 150 | 450 | ↑ 3.0 |

| TNF-α | 200 | 500 | ↑ 2.5 |

| IL-2 | 100 | 250 | ↑ 2.5 |

| IL-10 | 300 | 100 | ↓ 3.0 |

| IL-4 | 50 | 30 | ↓ 1.7 |

Table 2: In Vivo Serum Cytokine Profile in a Murine Model Serum collected from mice with a chronic viral infection before and after 14 days of oral this compound administration.

| Cytokine | Baseline (pg/mL) | Day 14 Post-Treatment (pg/mL) | Expected Fold Change |

| IFN-γ | 50 | 120 | ↑ 2.4 |

| TNF-α | 80 | 180 | ↑ 2.25 |

| IL-12 | 40 | 90 | ↑ 2.25 |

| IL-10 | 150 | 70 | ↓ 2.1 |

| IL-5 | 30 | 15 | ↓ 2.0 |

Experimental Protocols

To accurately measure the cytokine profile following this compound treatment, it is essential to employ robust and validated experimental methodologies. Below are detailed protocols for both in vitro and in vivo studies.

In Vitro Analysis of Cytokine Production from Human PBMCs

This protocol details the steps to measure cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound.

1. Isolation of PBMCs:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

If investigating antigen-specific responses, add the relevant viral antigen or mitogen (e.g., phytohemagglutinin (PHA)) to the wells.

-

Add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) to the respective wells. Include a vehicle control (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The incubation time should be optimized based on the specific cytokines being measured.

3. Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the cell culture supernatants and store them at -80°C until analysis.

4. Cytokine Quantification:

-

Thaw the collected supernatants on ice.

-

Quantify the concentrations of IFN-γ, TNF-α, IL-2, IL-10, and other relevant cytokines using a multiplex immunoassay (e.g., Luminex-based assay or a cytometric bead array) or individual ELISAs, following the manufacturer's instructions.

In Vivo Analysis of Serum Cytokines in a Murine Model

This protocol outlines the procedure for measuring serum cytokine levels in a mouse model of disease treated with this compound.

1. Animal Model and Treatment:

-

Utilize an appropriate mouse model for the disease of interest (e.g., chronic viral infection).

-

Divide the animals into treatment and control groups.

-

Administer this compound orally or via intraperitoneal injection at a predetermined dose and frequency to the treatment group. The control group should receive a vehicle.

-

The treatment duration will depend on the study design (e.g., 14, 28 days).

2. Blood Collection:

-

Collect blood samples at baseline (before treatment initiation) and at specified time points during and after the treatment period.

-

Blood can be collected via retro-orbital bleeding or tail vein sampling.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

3. Serum Processing and Storage:

-

Carefully collect the serum and transfer it to clean microcentrifuge tubes.

-

Store the serum samples at -80°C until cytokine analysis.

4. Cytokine Measurement:

-

Thaw the serum samples on ice.

-

Measure the concentrations of murine IFN-γ, TNF-α, IL-12, IL-10, and other relevant cytokines using a multiplex immunoassay or ELISA kits specifically designed for mouse cytokines.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for measuring cytokine profiles after this compound treatment.

References

- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contact hypersensitivity responses following ribavirin treatment in vivo are influenced by type 1 cytokine polarization, regulation of IL-10 expression, and costimulatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lentiviral Transduction in Levovirin Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, has been investigated for its immunomodulatory properties. Unlike Ribavirin, this compound exhibits minimal direct antiviral activity but is thought to influence the host immune response, potentially impacting the efficacy of other antiviral therapies.[1] Understanding the mechanisms by which cells may develop resistance to the effects of this compound is crucial for its potential therapeutic applications. Lentiviral vectors provide a powerful tool for developing stable cell lines that can be used to study the genetic and molecular basis of drug resistance.[2][3] These vectors can efficiently deliver and integrate genetic material into a wide range of dividing and non-dividing cells, enabling long-term and stable expression of genes that may confer a resistant phenotype.[3][4]

This document provides detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines. It covers the production of lentiviral particles, transduction of target cells, selection of resistant populations, and quantification of the resistant phenotype.

Data Presentation

Table 1: Lentiviral Vector and Transduction Parameters

| Parameter | Value | Description |

| Lentiviral Vector | pLKO.1-puro-CMV-GeneX | Lentiviral vector containing a puromycin resistance cassette and a hypothetical resistance-conferring gene (GeneX) under the CMV promoter. |

| Packaging Plasmids | psPAX2, pMD2.G | 2nd generation packaging and envelope plasmids for lentivirus production. |

| Producer Cell Line | HEK293T | Human Embryonic Kidney 293T cells, highly transfectable and used for producing high-titer lentivirus. |

| Viral Titer | 1 x 10^8 TU/mL | Titer of the concentrated viral supernatant as determined by functional assay. |

| Target Cell Line | Huh-7 | Human hepatoma cell line, a common model for liver-related drug studies. |

| Multiplicity of Infection (MOI) | 5 | The ratio of transducing viral particles to target cells used for infection. |

| Transduction Enhancer | Polybrene (8 µg/mL) | Cationic polymer used to enhance viral transduction efficiency.[5] |

| Selection Agent | Puromycin (2 µg/mL) | Aminoglycoside antibiotic used to select for successfully transduced cells expressing the resistance gene.[5][6] |

Table 2: Quantification of this compound Resistance

| Cell Line | Treatment | IC50 (µM) | Fold Resistance |

| Huh-7 Wild-Type | This compound | 50 | - |

| Huh-7 pLKO.1-puro (Control) | This compound | 55 | 1.1 |

| Huh-7 GeneX-Resistant | This compound | 550 | 11 |

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pLKO.1-puro-CMV-GeneX (or other transfer plasmid)

-

psPAX2 (packaging plasmid)

-

pMD2.G (envelope plasmid)

-

Transfection reagent (e.g., Lipofectamine 3000 or PEI)

-

Opti-MEM

-

0.45 µm syringe filters

Procedure:

-

Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, use:

-

Transfer plasmid (e.g., pLKO.1-puro-CMV-GeneX): 10 µg

-

psPAX2: 7.5 µg

-

pMD2.G: 2.5 µg

-

-

Transfection:

-

Prepare the transfection reagent according to the manufacturer's instructions in a separate tube with Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Incubation: Incubate the cells at 37°C with 5% CO2. After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.

-

Virus Harvest:

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Centrifuge at 500 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

The viral supernatant can be used directly or concentrated and stored at -80°C.

-

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the infection of the target cell line (e.g., Huh-7) with the produced lentivirus.

Materials:

-

Target cells (e.g., Huh-7)

-

Complete growth medium

-

Lentiviral supernatant

-

Polybrene (8 mg/mL stock)

-

6-well plates

Procedure:

-

Cell Seeding: The day before transduction, seed the target cells in a 6-well plate to be 50-60% confluent at the time of infection.

-

Transduction:

-

On the day of transduction, remove the growth medium from the cells.

-

Add fresh medium containing Polybrene to a final concentration of 8 µg/mL.

-

Add the desired volume of lentiviral supernatant to achieve the target MOI.

-

Incubate the cells at 37°C with 5% CO2 for 12-24 hours.

-

-

Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.

Protocol 3: Selection of Stably Transduced Cells

This protocol describes the selection of cells that have successfully integrated the lentiviral vector using puromycin.

Materials:

-

Transduced cells

-

Complete growth medium

-

Puromycin (10 mg/mL stock)

Procedure:

-

Puromycin Kill Curve (Recommended): Before selection, it is advisable to determine the optimal concentration of puromycin that effectively kills non-transduced cells within 3-5 days. This is done by treating non-transduced cells with a range of puromycin concentrations (e.g., 0.5-10 µg/mL).[5][6]

-

Initiation of Selection: 48 hours post-transduction, begin the selection by adding the predetermined optimal concentration of puromycin to the cell culture medium.

-

Maintenance of Selection:

-

Replace the medium with fresh puromycin-containing medium every 2-3 days.

-

Monitor the cells daily. Non-transduced cells should begin to die off.

-

Continue the selection for 7-14 days, or until all cells in a non-transduced control plate are dead and resistant colonies are visible.

-

-

Expansion of Resistant Cells: Once resistant colonies are established, they can be expanded into a polyclonal population or single-cell cloned to generate monoclonal cell lines.

Protocol 4: Quantification of this compound Resistance (IC50 Determination)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

-

Wild-type, control-transduced, and resistant cell lines

-

Complete growth medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the different cell lines into 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a no-drug control.

-

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Cell Viability Assay:

-

Perform the cell viability assay according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the no-drug control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.[7][8][9]

-

Visualizations

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Caption: Hypothetical signaling pathway of this compound's immunomodulatory effect and a potential resistance mechanism.

Caption: Logical relationship of the study design for investigating this compound resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cd-genomics.com [cd-genomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 6. tools.mirusbio.com [tools.mirusbio.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Levovirin Solubility In Vitro: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Levovirin during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended for this compound and other nucleoside analogs.[1] Some products with high aqueous solubility may be dissolved directly in water.[1] It is also possible to use ethanol or Dimethylformamide (DMF).[1] Always start with a small amount of your sample to test solubility in the chosen solvent to avoid loss of the compound.

Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue when the final concentration of the organic solvent (like DMSO) is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are a few troubleshooting steps:

-

Lower the stock concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration in your culture medium when you add the same volume of the stock.

-

Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Check the tolerance of your specific cell line.

-

Use a gentle warming step: After diluting the stock solution, warming the medium to 37°C may help dissolve any precipitate. However, be cautious about the thermal stability of this compound.

-

Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium. This can sometimes prevent the compound from crashing out of solution.

Q3: Can I prepare a stock solution of this compound in water or a buffer like PBS?

A3: While this compound's enantiomer, Ribavirin, is freely soluble in water, the solubility of this compound in aqueous solutions may vary.[2] It is advisable to first test the solubility of a small amount of this compound in your desired aqueous solvent. If you encounter solubility issues, preparing the initial stock in an organic solvent like DMSO is recommended. For maximum solubility in aqueous buffers, it is suggested to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.

Q4: My this compound solution appears cloudy or has formed a precipitate after storage. Why did this happen and is the solution still usable?

A4: Precipitation upon storage can be due to several factors:

-

Temperature fluctuations: Repeated freeze-thaw cycles can cause compounds to fall out of solution. It is recommended to aliquot your stock solution into single-use volumes to avoid this.

-

Solvent evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.

-

Instability in solution: The compound may degrade over time. The stability of a reconstituted Ribavirin solution (at ~67 mg/mL) has been shown to be stable for at least 45 days when stored frozen, refrigerated, or at room temperature.[3][4] While this suggests good stability for its enantiomer, it's best practice to use freshly prepared solutions or solutions that have been stored appropriately for a limited time.

If precipitation is observed, you can try to redissolve the compound by gentle warming and vortexing. However, if the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing in your experiments.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in the chosen solvent.

| Possible Cause | Troubleshooting Step |

| Incorrect solvent selection. | Test solubility in alternative solvents. Recommended starting points are DMSO, water, ethanol, or DMF.[1] |

| Low temperature. | Gently warm the solution to 37°C. Use a water bath for even heating. |

| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |

| Compound has low solubility. | Consider using sonication to aid dissolution. |

Issue 2: Precipitate forms in the cell culture medium after adding the this compound stock solution.

| Possible Cause | Troubleshooting Step |

| High final concentration of this compound. | Decrease the final working concentration of this compound in your experiment. |

| Interaction with media components. | Some components of cell culture media, like salts and proteins, can cause precipitation.[5][6] Prepare a fresh batch of media and ensure all components are fully dissolved before adding this compound. |

| pH instability of the medium. | Check and adjust the pH of your cell culture medium after adding the this compound solution. |

| Local high concentration during dilution. | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 244.2 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out 2.442 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a 100 µM Working Solution of this compound in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes

Procedure:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.

-

Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.

-

Gently vortex or invert the tube to mix thoroughly.

-

Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

-

Use the working solution immediately for your in vitro experiments.

Visual Guides

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting logic for precipitation issues.

References

- 1. This compound | monocyclic L-nucleosides | CAS# 206269-27-4 |antiviral and type 1 cytokine-inducing| InvivoChem [invivochem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Culture Academy [procellsystem.com]

- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]

Optimizing Levovirin Dosage to Minimize Cytotoxicity: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Levovirin dosage and minimizing cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ribavirin?

This compound is an L-enantiomer of the antiviral drug Ribavirin. While Ribavirin is a broad-spectrum antiviral agent, its use can be limited by dose-related cytotoxicity. This compound has been investigated as a potentially less toxic alternative, retaining some of the immunomodulatory effects of Ribavirin.[1]

Q2: What are the known mechanisms of Ribavirin-induced cytotoxicity?

Ribavirin's cytotoxicity is thought to arise from several mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine triphosphate (GTP) pools.[2] Additionally, Ribavirin is known to modulate cellular signaling pathways, including the phosphorylation of STAT1 and S6 ribosomal protein, which can impact cell growth and viability.[3][4]

Q3: How can I determine the optimal, non-toxic dosage of this compound for my experiments?

The optimal dosage is determined by identifying the concentration that maximizes the desired therapeutic effect (e.g., antiviral activity) while minimizing cytotoxicity. This is typically achieved by determining the 50% cytotoxic concentration (CC50) and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The ratio of CC50 to EC50/IC50 provides the selectivity index (SI), a measure of the drug's therapeutic window. A higher SI value is desirable.[1]

Q4: Which assays are recommended for measuring this compound-induced cytotoxicity?

Several in vitro assays can be used to measure cytotoxicity. Commonly used methods include:

-

MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-